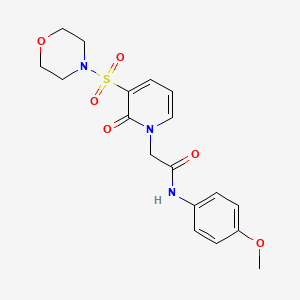

N-(4-methoxyphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(4-methoxyphenyl)-2-(3-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O6S/c1-26-15-6-4-14(5-7-15)19-17(22)13-20-8-2-3-16(18(20)23)28(24,25)21-9-11-27-12-10-21/h2-8H,9-13H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLVBLCKTJOIPNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridine Ring: The initial step involves the synthesis of the pyridine ring, which can be achieved through a condensation reaction between appropriate precursors.

Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group.

Sulfonylation: The sulfonyl group is added through sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.

Acetylation: The final step involves the acetylation of the compound to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce sulfides.

Scientific Research Applications

N-(4-methoxyphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Morpholinosulfonyl Group: This moiety is recurrent in antiviral and anticancer agents (e.g., ), likely due to its ability to enhance solubility and engage in hydrogen bonding with target proteins .

- 4-Methoxyphenyl Substituent : The methoxy group improves membrane permeability and stabilizes aromatic interactions, as seen in anticonvulsant compound 13b and anti-COVID-19 candidate 5j .

- Pyridinone Core: The 2-oxopyridin-1(2H)-yl group is critical for non-covalent binding to proteasomes (e.g., β1i inhibition in ) and may contribute to the target compound’s theoretical anti-Alzheimer’s activity .

Antiviral Activity

- Analog 5j: Shares the morpholinosulfonyl group and 4-methoxyphenylamino substituent. Synthesized alongside anti-COVID-19 candidates with detailed NMR characterization (1H-NMR δ 3.77 ppm for OCH3), but biological data remain unreported .

- Contrast with AMC3: While AMC3 lacks antiviral data, its FPRs modulation highlights the pyridinone-acetamide scaffold’s versatility in targeting diverse pathways .

Central Nervous System (CNS) Activity

- Target Compound : Theoretical anti-Alzheimer’s activity via HSA binding .

- Compound 13b : Demonstrates 100% protection in picrotoxin-induced convulsion models, attributed to the methoxyphenyl group’s electron-donating effects .

- Immunoproteasome Inhibitors: N-Benzyl-2-(2-oxopyridin-1(2H)-yl)propanamide (Ki = 0.8 µM) shows that minor alkyl chain modifications significantly impact potency .

Biological Activity

N-(4-methoxyphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C16H20N4O4S

- Molecular Weight : 368.42 g/mol

- SMILES Notation : COc1ccc(cc1)N(C(=O)C)C(=O)N2CCOCC2S(=O)(=O)c3cccnc3

This structure features a methoxy group, a morpholino sulfonyl moiety, and a pyridine derivative, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It may act as a modulator for specific receptors, influencing signaling pathways that are crucial for cell survival and proliferation.

Biological Activity and Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antitumor Activity : Studies have demonstrated that this compound has potential antitumor properties. In vitro assays revealed that it inhibits the growth of various cancer cell lines, suggesting its utility in cancer therapy.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in experimental models, indicating potential applications in treating inflammatory diseases.

- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in infectious disease management.

Case Study 1: Antitumor Efficacy

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The compound induced apoptosis through the activation of caspase pathways, highlighting its mechanism as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction via caspase activation |

| MDA-MB-231 | 12 | Cell cycle arrest and apoptosis |

Case Study 2: Anti-inflammatory Activity

In a murine model of acute inflammation, administration of the compound led to a marked decrease in pro-inflammatory cytokines (e.g., TNF-alpha, IL-6). This suggests that it may modulate immune responses effectively.

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 250 | 200 |

| Compound Dose | 75 | 50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.